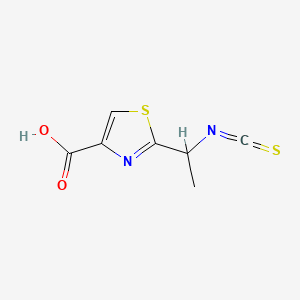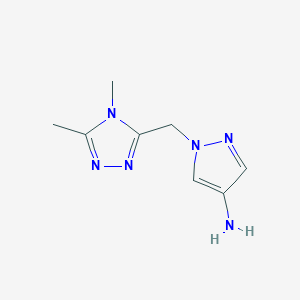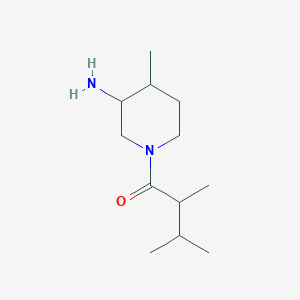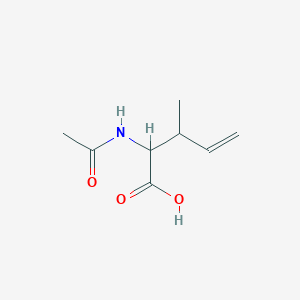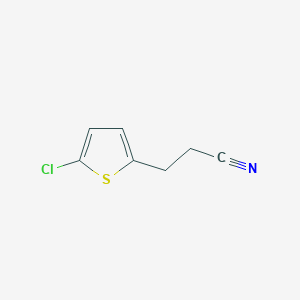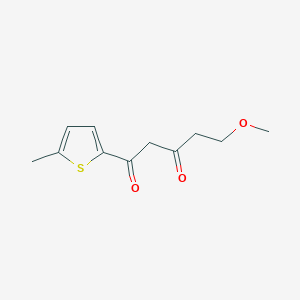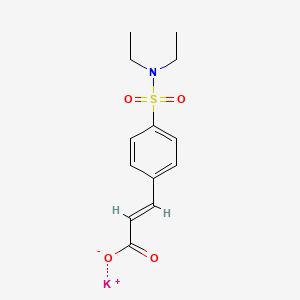
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate is a chemical compound with the molecular formula C13H16KNO4S It is known for its unique structure, which includes a potassium ion, a phenyl ring substituted with a diethylsulfamoyl group, and an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate typically involves the reaction of 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the reaction mixture and isolating the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is typically purified through crystallization or other separation techniques to remove impurities and obtain the desired compound in bulk quantities.
化学反応の分析
Types of Reactions
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted acrylates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate involves its interaction with molecular targets and pathways. The diethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acrylate moiety can undergo polymerization or other reactions, leading to the formation of complex structures with specific functions.
類似化合物との比較
Similar Compounds
- Potassium 3-(4-(n,n-dimethylsulfamoyl)phenyl)acrylate
- Potassium 3-(4-(n,n-diethylcarbamoyl)phenyl)acrylate
- Potassium 3-(4-(n,n-dipropylsulfamoyl)phenyl)acrylate
Uniqueness
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate is unique due to its specific diethylsulfamoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
特性
分子式 |
C13H16KNO4S |
|---|---|
分子量 |
321.44 g/mol |
IUPAC名 |
potassium;(E)-3-[4-(diethylsulfamoyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H17NO4S.K/c1-3-14(4-2)19(17,18)12-8-5-11(6-9-12)7-10-13(15)16;/h5-10H,3-4H2,1-2H3,(H,15,16);/q;+1/p-1/b10-7+; |
InChIキー |
VERVMFXTUAVURM-HCUGZAAXSA-M |
異性体SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


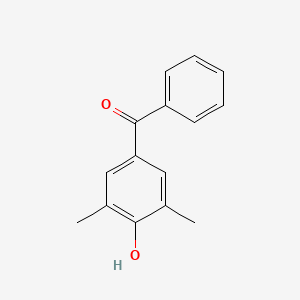

![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
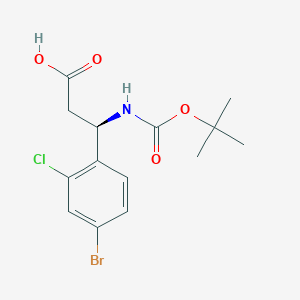
![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)


